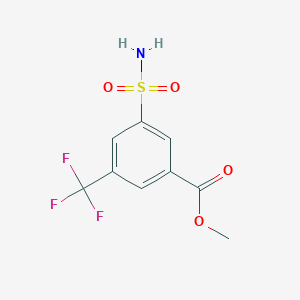
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H8F3NO4S It is a derivative of benzoic acid, featuring a trifluoromethyl group and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate typically involves the esterification of 3-sulfamoyl-5-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines or thiols
Conditions: Mild to moderate temperatures, often in the presence of a base
Products: Substituted derivatives of the original compound
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
Products: Oxidized forms of the compound, potentially leading to the formation of sulfonic acids
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions, low to moderate temperatures
Products: Reduced forms of the compound, potentially leading to the formation of amines
Scientific Research Applications
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
- Used in the development of biochemical assays and as a probe in biological studies.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and safety profiles.
- Studied for its interactions with biological targets, such as enzymes and receptors.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These properties contribute to the compound’s biological activity and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Lacks the sulfamoyl group, which may result in different chemical and biological properties.
Methyl 3-sulfamoylbenzoate: Lacks the trifluoromethyl group, which may affect its lipophilicity and metabolic stability.
Uniqueness
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and sulfamoyl groups. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)18(13,15)16/h2-4H,1H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAVGCPXJJMNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


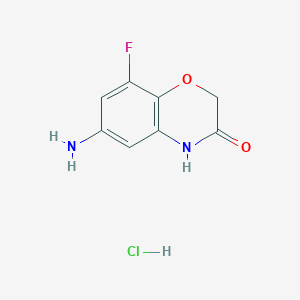
![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)
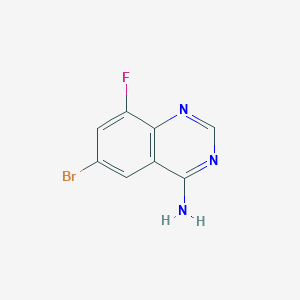

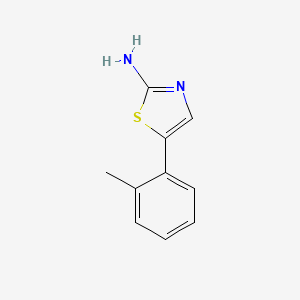
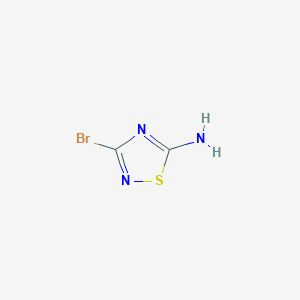
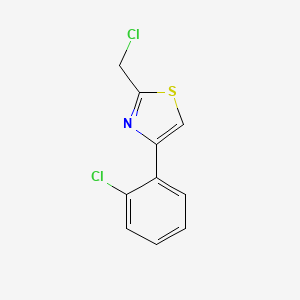
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)
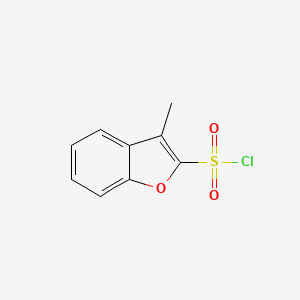
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)

![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)

